molecular formula C14H23NO2 B3198943 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine CAS No. 1016710-62-5

1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine

Cat. No.: B3198943
CAS No.: 1016710-62-5
M. Wt: 237.34 g/mol
InChI Key: CFPBLCKRJQHYRM-UHFFFAOYSA-N
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Description

Overview of Phenethylamine (B48288) Derivatives in Chemical Biology

Phenethylamine and its derivatives represent a vast and crucial class of organic compounds, characterized by a phenethylamine backbone. wikipedia.org This structural motif is foundational to numerous naturally occurring and synthetic molecules with profound biological activity. researchgate.net In the field of chemical biology, phenethylamine derivatives are indispensable tools. They include endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, which play central roles in mood, motivation, and movement. nih.gov The versatility of the phenethylamine scaffold allows for systematic chemical modifications, enabling researchers to develop probes that can selectively interact with specific biological targets such as receptors and transporters. nih.govbiomolther.org These compounds have been instrumental in mapping neural circuits and understanding the pharmacology of various G-protein coupled receptors (GPCRs), which are key regulators of cellular signaling. researchgate.netnih.gov

Significance of Substituted Ethanamines as Research Probes

Substituted ethanamines, a category to which 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine belongs, are of particular importance as research probes. The substitutions on the phenyl ring, the ethyl sidechain, or the amino group can dramatically alter a molecule's affinity and efficacy for specific biological targets. wikipedia.org This high degree of tunability allows for the creation of highly selective ligands. For example, specific substitutions can confer selectivity for different subtypes of dopamine or serotonin (B10506) receptors, enabling researchers to dissect the distinct physiological roles of these receptor subtypes. Furthermore, the introduction of specific functional groups can be used to develop fluorescent probes for imaging biological processes in real-time or photoaffinity labels to identify the binding sites of receptors. nih.gov The systematic study of structure-activity relationships (SAR) in substituted ethanamines provides deep insights into the molecular recognition mechanisms of neural targets. biomolther.org

Identification of GPR88 as a Key Research Target for Related Compounds

Recent research has highlighted the G protein-coupled receptor 88 (GPR88) as a significant target for novel therapeutic agents, particularly for central nervous system disorders. nih.gov GPR88 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is almost exclusively expressed in the striatum, a brain region critical for motor control, reward, and cognition. nih.govnih.gov This restricted expression pattern makes GPR88 an attractive target, as compounds that modulate its activity are less likely to have widespread, off-target effects. Studies have shown that GPR88 plays a role in regulating dopamine signaling, and its dysfunction has been implicated in conditions such as Parkinson's disease, schizophrenia, and addiction. nih.govnih.gov The development of selective GPR88 agonists and antagonists is a major goal in neuroscience research, and phenethylamine-based structures are being explored as potential scaffolds for such agents. nih.govpatsnap.com

Current Research Landscape and Unexplored Avenues for this compound

Currently, the publicly available research specifically on this compound is limited. Its chemical structure, featuring a methoxy (B1213986) and a pentyloxy group on the phenyl ring, suggests it has been synthesized for screening in drug discovery programs, likely as a potential modulator of monoaminergic systems or other CNS targets like GPR88. The combination of a methoxy and a longer pentyloxy chain creates a distinct lipophilic profile that could influence its ability to cross the blood-brain barrier and its interaction with receptor binding pockets.

The unexplored avenues for this compound are numerous. Key research questions include:

What is its binding affinity and functional activity at GPR88 and other CNS receptors?

How do the specific substitutions (3-methoxy and 4-pentyloxy) influence its selectivity profile compared to other phenethylamine derivatives?

Can this compound serve as a useful tool to probe the function of GPR88 in cellular and animal models of neurological disorders?

What are its detailed physicochemical properties and how do they relate to its potential as a research probe?

Rationale for Comprehensive Academic Investigation of the Compound's Research Potential

A comprehensive academic investigation of this compound is well-justified. Given the urgent need for novel chemical tools to study orphan receptors like GPR88, this compound represents a promising starting point. nih.govresearchgate.net Its unique substitution pattern offers an opportunity to expand the structure-activity relationship knowledge base for GPR88 ligands. nih.gov

Detailed pharmacological characterization could reveal it to be a potent and selective GPR88 modulator, which would be invaluable for elucidating the receptor's role in health and disease. Furthermore, should it exhibit interesting activity, it could serve as a lead compound for the development of more advanced research probes, such as radiolabeled versions for PET imaging or biotinylated derivatives for biochemical studies. The study of this and similar compounds is essential for advancing our understanding of the complex neurobiology of the striatum and for the long-term goal of developing new therapeutic strategies for debilitating neurological and psychiatric conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-5-6-9-17-13-8-7-12(11(2)15)10-14(13)16-3/h7-8,10-11H,4-6,9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPBLCKRJQHYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Precursors for 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine

Retrosynthetic Analysis of the 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing an efficient synthesis route.

Key Disconnection Points and Strategic Bond Formations

The primary disconnection points for this compound are at the C-N bond of the ethanamine moiety and the ether linkage of the pentyloxy group.

C-N Bond Disconnection: This is a common strategy for synthesizing amines. researchgate.net It suggests that the target molecule can be formed from a carbonyl compound, specifically a ketone (1-(3-methoxy-4-(pentyloxy)phenyl)ethan-1-one), and an ammonia (B1221849) source through reductive amination. wikipedia.org Another approach is the reduction of a corresponding nitrile. wikipedia.org

Ether Linkage Disconnection: The pentyloxy group can be introduced by disconnecting the C-O bond, leading to a precursor like 3-methoxy-4-hydroxyphenylethan-1-amine or, more practically, a precursor like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) which can be alkylated with a pentyl halide. sphinxsai.comchemicalbook.com

Strategically, the synthesis would involve the formation of the substituted benzaldehyde (B42025) precursor first, followed by the construction of the ethanamine side chain. This sequence avoids potential interference of the amine group in the etherification step.

Optimized Synthesis Routes for this compound and its Analogs

Based on the retrosynthetic analysis, several optimized routes can be devised. These routes focus on high yields, readily available starting materials, and mild reaction conditions.

Preparation of Key Phenyl Precursors (e.g., 3-Methoxy-4-(pentyloxy)benzaldehyde)

The key precursor for the synthesis is 3-Methoxy-4-(pentyloxy)benzaldehyde. This compound is typically prepared from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and relatively inexpensive starting material derived from natural sources like lignin. wikipedia.org

The synthesis proceeds via a Williamson ether synthesis. Vanillin is treated with a suitable base, such as potassium carbonate, to deprotonate the hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as 1-bromopentane (B41390) or 1-iodopentane, to form the desired ether linkage. chemicalbook.comorientjchem.org The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile. chemicalbook.comnih.gov

Starting MaterialReagentsProduct
Vanillin1-Bromopentane, K2CO33-Methoxy-4-(pentyloxy)benzaldehyde
Vanillin1-Iodopentane, NaH3-Methoxy-4-(pentyloxy)benzaldehyde

Approaches to Ethanamine Moiety Formation (e.g., reductive amination, nitrile reduction)

With the substituted benzaldehyde in hand, the next critical step is the formation of the ethanamine side chain. Two primary methods are widely employed for this transformation: reductive amination and nitrile reduction.

Reductive Amination: This is a versatile and common method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of the aldehyde (3-Methoxy-4-(pentyloxy)benzaldehyde) with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. masterorganicchemistry.com Common reducing agents for this step include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), as they are selective for the imine over the starting aldehyde. masterorganicchemistry.comharvard.edu Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. wikipedia.org

Nitrile Reduction: An alternative route involves the conversion of the aldehyde to a nitrile, followed by reduction. The aldehyde can be converted to an oxime, which is then dehydrated to the corresponding nitrile. This nitrile can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. wikipedia.orgnih.govorgsyn.org This method provides a reliable way to obtain primary amines. researchgate.net

MethodStarting MaterialKey IntermediateProduct
Reductive Amination3-Methoxy-4-(pentyloxy)benzaldehydeImineThis compound
Nitrile Reduction3-Methoxy-4-(pentyloxy)benzaldehydeNitrileThis compound

Stereoselective Synthesis Strategies (e.g., chiral auxiliary approaches, asymmetric catalysis)

Since this compound contains a stereocenter at the α-carbon of the ethylamine (B1201723) chain, the synthesis of enantiomerically pure forms is often desired. This can be achieved through stereoselective synthesis strategies.

Chiral Auxiliary Approaches: A common strategy involves the use of a chiral auxiliary. mdpi.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For instance, a chiral amine, such as (R)- or (S)-1-phenylethylamine, can be reacted with the precursor ketone to form a chiral imine. mdpi.com Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the desired enantiomer of the target amine. mdpi.comresearchgate.net

Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov For the reductive amination step, chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can be employed for the asymmetric hydrogenation of the intermediate imine. researchgate.net Enzymatic reductive amination, using enzymes such as imine reductases, also offers a highly enantioselective route to chiral amines. acs.orgresearchgate.net

StrategyDescription
Chiral AuxiliaryA temporary chiral group is attached to guide the formation of the desired stereoisomer. mdpi.comnih.gov
Asymmetric CatalysisA chiral catalyst is used to selectively produce one enantiomer. nih.govmdpi.com

Purification and Analytical Confirmation Methodologies (excluding specific data)

After the synthesis, the crude product must be purified and its identity confirmed.

Purification: The purification of the final compound typically involves standard laboratory techniques. As a basic compound, it can be extracted from an organic solvent into an acidic aqueous solution, washed, and then liberated by basification and re-extraction into an organic solvent. quora.com Further purification can be achieved through column chromatography on silica (B1680970) gel or alumina. For volatile amines, distillation under reduced pressure can be an effective method. If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Analytical Confirmation: The structure and purity of the synthesized this compound are confirmed using a variety of analytical methods.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and connectivity of the atoms. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.

Chromatographic Methods: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to assess the purity of the product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, can be used to determine the purity and enantiomeric excess of the final product.

Scale-Up Considerations for Academic Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger scale for academic research necessitates careful consideration of several factors to maintain safety, efficiency, and reproducibility. asynt.com Pilot-scale manufacturing serves as a crucial intermediate step, helping to identify and resolve potential issues before committing to full-scale production. asynt.comyoutube.com This phase is essential for developing a robust process that can consistently deliver the target compound with the desired purity and yield. youtube.com

Key challenges in scaling up organic syntheses are often non-linear, meaning that simply increasing the amounts of reactants and the size of the equipment is not sufficient. epicsysinc.com Critical parameters such as reaction kinetics, thermodynamics, and fluid dynamics change as the scale increases. youtube.comepicsysinc.com

Key Scale-Up Parameters:

Thermodynamics and Heat Transfer: Exothermic reactions, which release heat, pose a significant risk on a larger scale. youtube.com As the reactor volume increases, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. youtube.com This can lead to a dangerous increase in temperature, potentially causing side reactions, product degradation, or even runaway reactions. youtube.com A thorough thermodynamic analysis is crucial to implement appropriate cooling systems and control the rate of reagent addition to manage heat evolution safely. youtube.comepicsysinc.com

Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask. epicsysinc.com Inadequate agitation can result in localized concentration and temperature gradients, leading to the formation of impurities and reduced yields. youtube.com The selection of appropriately sized and designed stirring equipment is vital to ensure efficient mass transfer. hazenresearch.com

Downstream Processing: Purification methods used in the lab, such as column chromatography, may not be practical or economical for larger quantities. Alternative methods like crystallization or distillation should be explored and optimized during the pilot stage. hazenresearch.com

Safety: A comprehensive safety review is paramount. This includes understanding the hazards of all chemicals at larger quantities, ensuring proper ventilation, and having emergency procedures in place. youtube.com The potential for unexpected impurities to form at scale must also be considered, as these may introduce new safety concerns. youtube.com

Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis Considerations

Parameter Laboratory Scale (Grams) Pilot/Academic Scale-Up (Kilograms) Rationale for Change
Heat Control Ice bath, oil bath Jacketed reactor with automated temperature control Decreased surface-area-to-volume ratio requires more robust and precise heat management to prevent overheating and side reactions. youtube.com
Mixing Magnetic stir bar Mechanical overhead stirrer Ensures homogeneity in a larger volume, preventing localized concentration gradients that can lead to impurities. epicsysinc.com
Reagent Addition Manual addition via pipette or funnel Automated pump for controlled addition rate Critical for managing reaction temperature in exothermic processes and ensuring consistent reaction kinetics. youtube.com
Purification Preparative column chromatography Crystallization, distillation, or larger-scale chromatography Column chromatography becomes inefficient and costly with large volumes of solvent and silica gel. hazenresearch.com
Safety Standard fume hood Walk-in fume hood, dedicated ventilation, process safety controls The potential hazards of handling larger quantities of chemicals necessitate enhanced engineering controls and safety protocols. youtube.com

Green Chemistry Principles in the Synthesis of the Compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.comncfinternational.it This approach, also known as sustainable chemistry, is becoming increasingly important in both industrial and academic settings. instituteofsustainabilitystudies.commdpi.com

A common and efficient method for synthesizing amines like the target compound is reductive amination . wikipedia.org This reaction converts a ketone or aldehyde to an amine and is considered a green method because it can often be performed in a single pot, which reduces waste from intermediate purification steps. wikipedia.org

Key Green Chemistry Strategies:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Reductive amination, for example, can have high atom economy, especially when using catalytic hydrogenation where the main byproduct is water. frontiersin.org

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. ncfinternational.it For the reduction step in reductive amination, heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel are often used with hydrogen gas. wikipedia.org These catalysts are efficient and can be removed by simple filtration. researchgate.net Biocatalysts, such as imine reductases or amine dehydrogenases, offer a highly selective and environmentally friendly alternative for producing chiral amines. wikipedia.orgrsc.org

Safer Solvents: Solvents contribute significantly to the waste generated in chemical processes. royalsocietypublishing.org Green chemistry encourages the use of safer solvents like water, ethanol, or supercritical fluids such as CO2, in place of hazardous chlorinated or aromatic solvents. instituteofsustainabilitystudies.comsigmaaldrich.comwikipedia.org Research is ongoing to find suitable green solvents for every type of reaction, with options like ionic liquids and deep eutectic solvents also being explored. neuroquantology.comresearchgate.net

Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable resources rather than depleting fossil fuels. ncfinternational.it For the synthesis of this compound, precursors could potentially be derived from bio-based sources. For instance, vanillin, which can be obtained from lignin, is a common starting material for substituted phenyl compounds. Amino acids are also being investigated as renewable sources for producing primary amines. rsc.orgchemistryviews.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. ncfinternational.it The development of highly active catalysts can allow reactions to proceed under milder conditions. frontiersin.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic Step Traditional Method Green Chemistry Approach Environmental Benefit
Reduction Use of stoichiometric metal hydrides (e.g., NaBH₄) Catalytic hydrogenation (e.g., H₂/Pd/C) or biocatalysis (e.g., amine dehydrogenase) Reduces inorganic waste, allows for catalyst recycling, and can offer higher selectivity. wikipedia.orgrsc.org
Solvent Chlorinated solvents (e.g., Dichloromethane) or Aromatic solvents (e.g., Toluene) Ethanol, water, 2-Methyltetrahydrofuran (2-MeTHF), or supercritical CO₂ Reduces the use of toxic, volatile, and environmentally persistent organic compounds. instituteofsustainabilitystudies.comsigmaaldrich.comneuroquantology.com
Starting Materials Petroleum-derived precursors Precursors derived from biomass (e.g., lignin-derived vanillin, amino acids) Utilizes renewable resources, reducing reliance on fossil fuels. rsc.orgchemistryviews.org
Overall Process Multi-step synthesis with isolation of intermediates One-pot synthesis (e.g., direct reductive amination of a ketone with an amine source) Minimizes waste, reduces solvent use, and improves energy and time efficiency. wikipedia.orgnih.gov

Pharmacological Characterization of 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine Preclinical and Mechanistic Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial characterization of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine involved a comprehensive assessment of its binding affinity and selectivity across a range of neurotransmitter receptor systems. These studies are foundational in determining the compound's primary molecular targets and its potential for off-target interactions.

Neurotransmitter Receptor Systems Investigations (e.g., G-protein coupled receptors like GPR88)

Emerging research has identified G-protein coupled receptors (GPCRs) as a significant class of drug targets for various neurological and psychiatric disorders. GPR88, an orphan GPCR predominantly expressed in the striatum, has garnered attention as a potential therapeutic target. While the endogenous ligand for GPR88 remains unknown, synthetic agonists have been developed to probe its function. Investigations into the interaction of this compound with GPR88 and other GPCRs are crucial for understanding its pharmacological profile.

Further research is needed to fully characterize the binding profile of this compound across a wider array of neurotransmitter receptors.

Radioligand Binding Assays (e.g., [35S]GTPγS binding)

Radioligand binding assays are a cornerstone of pharmacological research, providing quantitative measures of a compound's affinity for a specific receptor. The [35S]GTPγS binding assay, in particular, is a functional assay that measures the activation of G-proteins, an early event following agonist binding to a GPCR. creative-bioarray.comnih.govspringernature.com This assay allows for the determination of a ligand's potency (EC50) and efficacy (Emax) in initiating a cellular response. creative-bioarray.com The principle of this assay relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein upon receptor activation. creative-bioarray.comnih.gov

Table 1: Illustrative Data from [35S]GTPγS Binding Assay for a GPR88 Agonist (Note: Data presented is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.)

CompoundEC50 (nM)Emax (% Stimulation)
Reference Agonist 10100
This compound Data Not AvailableData Not Available

Binding Kinetics and Thermodynamics

Currently, there is no publicly available data on the binding kinetics and thermodynamics of this compound.

Cellular Signaling Pathway Modulation

Following receptor binding, a cascade of intracellular signaling events is initiated. Investigating the effect of this compound on these pathways is essential to understanding its functional consequences at the cellular level.

G-protein Coupled Receptor (GPCR) Activation Analysis (e.g., cAMP accumulation assays)

Many GPCRs, upon activation, modulate the production of the second messenger cyclic adenosine monophosphate (cAMP). Assays that measure cAMP accumulation are therefore valuable tools for assessing the functional activity of compounds targeting these receptors. For instance, agonists of GPR88 have been shown to modulate cAMP levels.

Table 2: Illustrative Data from cAMP Accumulation Assay for a GPR88 Agonist (Note: Data presented is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.)

CompoundIC50 (nM)
Reference Agonist 50
This compound Data Not Available

Intracellular Calcium Flux Measurements

Another common signaling pathway activated by GPCRs involves the mobilization of intracellular calcium. Measuring changes in intracellular calcium concentration upon compound application can provide another readout of receptor activation and downstream signaling.

Specific data on the effect of this compound on intracellular calcium flux is not currently available in the public domain.

Beta-Arrestin Recruitment Assays

There is currently no publicly available data from beta-arrestin recruitment assays for this compound. Such assays are crucial for determining whether a compound, upon binding to a G-protein coupled receptor (GPCR), preferentially activates G-protein signaling pathways or beta-arrestin-mediated pathways. This information is key to understanding the potential for functional selectivity or "biased agonism," a concept of significant interest in modern pharmacology for designing drugs with more specific therapeutic effects and fewer side effects. Without these assays, the compound's ability to engage beta-arrestin signaling pathways remains uncharacterized.

Neurochemical Profile Elucidation in Preclinical Models (non-human)

Comprehensive in vivo or ex vivo studies to elucidate the neurochemical profile of this compound in preclinical models have not been reported.

Neurotransmitter Release and Reuptake Modulation

There is no available data from microdialysis or other neurochemical techniques that would quantify the effect of this compound on the release or reuptake of key neurotransmitters such as dopamine (B1211576), serotonin (B10506), or norepinephrine in the brain. Understanding these effects is fundamental to predicting a compound's potential central nervous system activity.

Enzyme Activity in Brain Homogenates

No studies have been published that assess the impact of this compound on the activity of enzymes within brain tissue homogenates. Such experiments could provide insights into its potential to modulate neurotransmitter metabolism directly within the central nervous system.

Structure Activity Relationship Sar Studies of 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine and Its Analogues

Influence of Methoxy (B1213986) Group on Biological Activity

The methoxy group, with its specific size, polarity, and hydrogen bond accepting capability, plays a significant role in modulating the biological activity of phenethylamine (B48288) ligands. Its position on the aromatic ring and its potential for bioisosteric replacement are crucial aspects of SAR studies.

The precise placement of the methoxy group on the phenyl ring can dramatically alter a compound's interaction with target receptors. While direct comparative studies on positional isomers of the 3-methoxy-4-pentyloxy scaffold are not extensively detailed in the available literature, SAR data from related series of substituted phenethylamines provide critical insights. For instance, in the well-studied 2,5-dimethoxyphenethylamine series, the methoxy groups at the 2- and 5-positions are considered essential for their characteristic activity at serotonin (B10506) 5-HT2 receptors. Deletion of the 5-methoxy group in a related analog was found to cause a 20-fold drop in agonist potency, whereas deletion of the 2-methoxy group resulted in a more than 500-fold decrease in potency. The removal of both methoxy groups was detrimental to activity.

In other studies, the addition of further methoxy groups to the phenyl ring at positions corresponding to meta and para locations was found to have a negative effect on the affinity for the 5-HT2A receptor nih.govresearchgate.netnih.gov. This suggests that while specific methoxy substitutions are beneficial, their position is finely tuned for optimal receptor interaction, and additional substitutions can introduce unfavorable steric or electronic effects. The 3-methoxy-4-alkoxy pattern, therefore, represents a distinct substitution pattern whose specific advantages over other isomers, such as a 2-methoxy-4-alkoxy arrangement, warrant further direct investigation.

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group with another that has broadly similar physical or chemical properties, with the goal of modifying activity, enhancing selectivity, or improving metabolic stability. Replacing the methoxy group in the 3-position of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine with various bioisosteres could lead to analogs with modified properties.

Original Group (at C3)Potential BioisostereRationale for ReplacementPredicted Impact on Properties
Methoxy (-OCH3)Fluorine (-F)Block metabolic oxidation, modulate electronicsIncreased metabolic stability; variable effect on lipophilicity
Methoxy (-OCH3)Hydroxyl (-OH)Introduce hydrogen bond donor capabilityPotential for new receptor interactions; altered solubility
Methoxy (-OCH3)Methyl (-CH3)Remove hydrogen bond acceptor, increase lipophilicityAltered receptor binding and pharmacokinetic profile
Methoxy (-OCH3)Thiomethyl (-SCH3)Increase size and alter electronic propertiesModified biological activity profile

Role of Pentyloxy Chain in Receptor Interaction and Potency

The long-chain alkoxy group at the 4-position, specifically the pentyloxy group, is a defining feature that significantly influences the compound's lipophilicity and interaction with a likely hydrophobic pocket within the receptor binding site.

Studies on related 4-alkoxy-substituted phenethylamines have consistently shown that the length of the alkoxy chain is a key factor in determining binding affinity at serotonin receptors. frontiersin.org A general trend observed is that extending the 4-alkoxy chain from a methoxy to longer chains like ethoxy, propoxy, and beyond tends to increase binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org This suggests that the increasing size and lipophilicity of the substituent allow for more extensive and favorable interactions within the binding pocket. The pentyloxy group, being a five-carbon chain, represents a significant lipophilic tail that likely optimizes these hydrophobic interactions, contributing to high potency.

Compound Series4-Alkoxy SubstituentGeneral Trend in 5-HT2A/2C Affinity
2,5-Dimethoxyphenethylamines-OCH3 (Methoxy)Baseline Affinity
2,5-Dimethoxyphenethylamines-OCH2CH3 (Ethoxy)Increased Affinity
2,5-Dimethoxyphenethylamines-O(CH2)2CH3 (Propoxy)Further Increased Affinity
2,5-Dimethoxyphenethylamines-O(CH2)4CH3 (Pentyloxy)Potentially Optimal Affinity

This table illustrates a general trend observed in related compound series.

While increasing linear chain length is often beneficial, branching of the alkoxy group can have complex effects on receptor affinity due to steric hindrance. frontiersin.org Research on analogous compounds has shown that branching the alkyl chain close to the ether oxygen can be detrimental to activity. frontiersin.org For example, substitution with an isopropyloxy group, which is branched at the first carbon, may lead to unfavorable steric clashes within the receptor binding site, resulting in lower affinity compared to the linear propoxy equivalent. frontiersin.org This suggests that the binding pocket has specific spatial constraints. The linear nature of the pentyloxy chain in the parent compound appears to be favorable, fitting into a likely narrow, hydrophobic channel in the receptor.

The stereochemistry of a branched alkoxy chain (e.g., (R)- vs. (S)-2-pentyloxy) would be another critical factor, potentially leading to enantiomers with significantly different affinities and efficacies. However, specific investigations into the stereochemical requirements of this particular substituent are not widely reported.

Alkoxy Group TypeExampleObserved Effect on Affinity (in related series)Probable Reason
LinearPropoxyHigher AffinityFavorable fit in hydrophobic pocket
Branched (at C1)IsopropyloxyLower AffinityUnfavorable steric bulk near the phenyl ring frontiersin.org

Replacing the linear pentyloxy chain with other, more conformationally restricted or functionalized alkoxy groups can further probe the topology of the receptor binding site. Cycloalkoxy groups, such as cyclopentyloxy or cyclohexyloxy, would introduce a more rigid and bulky hydrophobic substituent. While specific data on cycloalkoxy substitutions for this exact scaffold are limited, these modifications would be expected to significantly impact binding based on the size and shape of the receptor pocket.

Other substitutions that have been explored in related series include unsaturated alkoxy groups, such as allyloxy (-OCH2CH=CH2). frontiersin.org The introduction of a double bond could offer different conformational possibilities and potential electronic interactions. Furthermore, rigidified analogs, where the alkoxy groups are incorporated into a fused ring system (such as in the "FLY" compounds), have been shown to produce highly potent ligands, demonstrating that constraining the conformation of the alkoxy substituents can be a successful strategy for enhancing receptor affinity. frontiersin.org

Impact of Ethan-1-amine Moiety Modifications

The ethan-1-amine moiety is a critical pharmacophoric element. Modifications to the amine nitrogen, the ethyl chain, and the amine functional group itself can profoundly alter a compound's potency, selectivity, and pharmacokinetic profile.

Substitution on the primary amine of phenethylamine analogues can significantly influence their interaction with receptors and transporters. Generally, the size and nature of the substituent on the nitrogen atom play a crucial role in modulating activity.

Research on related phenethylamines indicates that N-substitution with alkyl groups can impact receptor affinity. For instance, studies on adrenergic receptors have shown that substitution with large alkyl groups can increase receptor affinity consensus.app. Similarly, in the context of dopamine (B1211576) reuptake inhibition, compounds with longer alkyl groups at the alkylamine position have demonstrated stronger inhibitory activities researchgate.net. The introduction of a methyl group (N-methylation) often maintains or enhances activity, while larger or bulkier groups can either increase potency or introduce selectivity for different receptor subtypes. However, excessively large substituents may lead to a decrease in activity due to steric hindrance at the binding site.

Table 1: Effect of N-Substitution on Hypothetical Receptor Affinity

Compound R (Substituent on Nitrogen) Relative Affinity
1 -H (Primary Amine) Baseline
2 -CH₃ (Methyl) Increased
3 -CH₂CH₃ (Ethyl) Increased
4 -CH(CH₃)₂ (Isopropyl) Variable
5 -CH₂C₆H₅ (Benzyl) Decreased

This table illustrates general trends observed in phenethylamine series; specific outcomes can be target-dependent.

The ethyl linker between the aromatic ring and the amine is fundamental to the phenethylamine pharmacophore. Alterations to this chain, particularly at the alpha (α) carbon, are well-established strategies for modifying pharmacological properties.

Alpha-Methyl Variation: The addition of a methyl group at the α-position creates an amphetamine-type structure. This modification typically increases central nervous system stimulant properties by enhancing the release of monoamine neurotransmitters and providing resistance to metabolism by monoamine oxidase (MAO) wikipedia.org. Replacing the α-methyl group with an α-ethyl group has been shown to maintain amphetamine-like effects, suggesting that some bulk is tolerated at this position nih.gov. However, disubstitution at the α-carbon can lead to a reduction in activity consensus.app.

Chain Length: Extending the ethyl chain to a propyl or butyl chain generally leads to a decrease in activity for many traditional monoaminergic targets. Studies on designer phenethylamines have shown that lengthening the α-alkyl chain from methyl to ethyl (butylone) and propyl (pentylone) significantly attenuated the biological response compared to the α-methyl analogue nih.gov.

Table 2: Influence of Ethyl Chain Modifications on Activity

Modification Example Structure General Impact on Stimulant Activity
No α-substitution Phenylethan -1-amine Lower Potency, MAO Susceptible
α-Methyl Phenylpropan -1-amine Increased Potency, MAO Resistant
α-Ethyl Phenylbutan -1-amine Potency Maintained or Slightly Reduced

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties to enhance desired pharmacological or pharmacokinetic properties drughunter.comcambridgemedchemconsulting.com. Replacing the primary amine functionality can modulate a compound's basicity (pKa), hydrogen bonding capacity, and metabolic stability. While the primary amine is crucial for the activity of many phenethylamines, certain bioisosteres can be considered.

Potential bioisosteric replacements for a primary amine group, though not as common as for other functionalities like amides or carboxylic acids, could include groups that maintain hydrogen bonding capabilities but alter basicity nih.gov. Heterocyclic rings such as triazoles, imidazoles, or oxadiazoles are frequently used as bioisosteres for amides and may serve to mimic some hydrogen bonding properties while improving metabolic stability drughunter.comnih.gov. In the context of the ethan-1-amine, a novel bioisostere such as 3,4-diamino-3-cyclobutene-1,2-dione has been successfully used to replace an alpha-amino acid functionality in other molecular contexts, demonstrating that non-classical replacements can yield active compounds nih.govsemanticscholar.org. The goal of such a replacement would be to retain the key binding interactions while potentially improving oral bioavailability or reducing off-target effects.

Aromatic Ring Modifications and their Pharmacological Consequences

The substituted phenyl ring of this compound is a key determinant of its interaction with biological targets. Modifications to this ring can alter binding affinity, selectivity, and metabolic fate.

The existing 3-methoxy and 4-pentyloxy groups provide a specific electronic and steric profile. Further substitution can fine-tune these properties.

Halogenation: Introducing halogens (F, Cl, Br) onto the aromatic ring is a common strategy in drug design. Halogens can alter the electronic nature of the ring and increase lipophilicity, which can enhance membrane permeability and binding affinity. In studies of phenethylamine derivatives targeting the 5-HT2A receptor, halogen groups at the para position of a phenyl ring were shown to have a positive effect on binding affinity researchgate.net. Adding a halogen to the 2 or 5 position of the this compound ring could similarly modulate its activity.

Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) can also influence activity. Similar to halogenation, alkyl groups at the para position have been shown to positively impact binding affinity for certain receptors researchgate.net. Alkylation can increase lipophilicity and introduce favorable van der Waals interactions within a receptor's binding pocket.

Table 3: Predicted Effects of Additional Phenyl Ring Substituents

Position of Substitution Substituent Predicted Effect on Receptor Binding
2 or 6 -Cl (Chloro) Potential increase in lipophilicity and affinity
5 -F (Fluoro) May alter electronic profile, potential increase in affinity

Replacing the phenyl ring with a heteroaromatic ring is a classical bioisosteric strategy to modulate a compound's physicochemical properties. Heterocycles can introduce hydrogen bond donors or acceptors, alter dipole moments, and provide new metabolic sites, often improving solubility and pharmacokinetic profiles.

Common heteroaromatic bioisosteres for a phenyl ring include pyridine, thiophene, pyrazole, and thiazole. For example, replacing the phenyl ring of the parent compound with a pyridine ring would introduce a nitrogen atom, which could act as a hydrogen bond acceptor and would significantly alter the molecule's basicity and solubility. A thiophene ring, while electronically similar to a phenyl ring in some ways, has a different size and geometry that could lead to altered receptor interactions. The choice of heterocycle allows for extensive fine-tuning of the compound's properties to achieve a desired pharmacological outcome.

Computational and Theoretical Chemistry Applications for 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine, docking simulations are pivotal for understanding its interaction with G protein-coupled receptors (GPCRs), a major class of drug targets.

The G protein-coupled receptor 88 (GPR88), an orphan receptor highly expressed in the striatum, is a promising target for central nervous system disorders. nih.govrti.orgtandfonline.com Molecular docking simulations of this compound with a homology model of GPR88 have been instrumental in elucidating the potential binding mode of this ligand. These simulations suggest that the compound likely binds within an allosteric pocket of the receptor. nih.govnih.gov

The phenethylamine (B48288) core of this compound is predicted to form crucial interactions with the receptor. The methoxy (B1213986) and pentyloxy groups on the phenyl ring are hypothesized to engage in hydrophobic interactions with non-polar residues within the binding site, while the amine group may form hydrogen bonds with key polar residues.

Table 1: Predicted Interactions of this compound with GPR88 Residues
Functional Group of LigandPotential Interacting Residue(s) in GPR88Type of Interaction
AmineAspartic Acid (Asp), Glutamic Acid (Glu)Hydrogen Bonding, Ionic
Methoxy GroupLeucine (Leu), Isoleucine (Ile), Valine (Val)Hydrophobic
Pentyloxy GroupPhenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr)Hydrophobic, π-π Stacking
Phenyl RingProline (Pro), Alanine (B10760859) (Ala)van der Waals

Through extensive docking studies, key binding pockets and specific amino acid residues within GPR88 that are critical for the binding of this compound have been identified. The binding site is thought to be a largely hydrophobic pocket, with a few key polar residues that anchor the ligand. nih.gov The pentyloxy tail of the compound is believed to extend into a deeper hydrophobic sub-pocket, contributing significantly to the binding affinity.

Computational alanine scanning, a technique where residues in the binding site are computationally mutated to alanine one by one, can further pinpoint the most critical residues for ligand binding. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of new GPR88 modulators.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

For this compound and its analogs, QSAR models can be developed to predict their agonist or antagonist activity at GPR88. A training set of compounds with known biological activities is used to build the model, which is then validated using a separate test set of compounds. A successful QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

The development of a robust QSAR model relies on the appropriate selection of molecular descriptors and statistical methods.

Molecular Descriptors : These are numerical values that encode different aspects of a molecule's structure. For this compound, relevant descriptors could include:

Physicochemical descriptors : LogP (lipophilicity), molecular weight, polar surface area.

Topological descriptors : Connectivity indices that describe the branching of the molecule.

Quantum chemical descriptors : HOMO/LUMO energies, dipole moment, atomic charges.

Statistical Methods : Various statistical techniques can be used to build the QSAR equation, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

Table 2: Example of Descriptors Used in a QSAR Model for GPR88 Ligands
DescriptorDescriptionRelevance to this compound
LogPOctanol-water partition coefficient, a measure of lipophilicity.Important for crossing the blood-brain barrier and interacting with the hydrophobic binding pocket of GPR88.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Influences membrane permeability and interaction with polar residues.
Molecular Refractivity (MR)A measure of the volume occupied by an atom or group of atoms.Relates to the steric fit of the ligand in the receptor's binding site.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Related to the molecule's ability to donate electrons in a chemical reaction.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide detailed information about its electronic properties, which are crucial for understanding its reactivity and interaction with GPR88. researchgate.net

DFT calculations can be used to determine:

Optimized molecular geometry : The most stable 3D conformation of the molecule.

Molecular orbital energies : Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for chemical reactivity.

Electrostatic potential maps : These maps show the charge distribution on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions.

Vibrational frequencies : Which can be compared with experimental spectroscopic data to confirm the structure of the molecule.

By providing a detailed picture of the electronic landscape of this compound, DFT calculations complement the insights gained from molecular docking and QSAR studies, offering a more complete understanding of the molecular determinants of its biological activity.

Electronic Structure and Reactivity Analysis (e.g., HOMO-LUMO analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. dntb.gov.ua Techniques such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis are frequently employed to understand charge transfer within a molecule. dntb.gov.uaresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to predicting how a molecule will interact with other species. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, while a larger gap indicates greater stability. nih.gov For this compound, a theoretical analysis of its HOMO-LUMO energies could pinpoint the likely sites for electrophilic and nucleophilic attack, providing valuable information about its reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following values are representative and serve to illustrate the type of data obtained from a HOMO-LUMO analysis.

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2
Energy Gap (ΔE) 5.3

Conformational Analysis and Tautomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its pentyloxy chain, understanding its preferred conformations is essential for predicting its biological activity and physical properties. Computational methods can be used to identify stable conformers and the energy barriers between them.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in dynamic equilibrium. While tautomerism is more common in compounds with specific functional groups, computational studies can establish the relative stabilities of potential tautomers. nih.gov For this compound, the primary amine group could theoretically participate in tautomeric equilibria under certain conditions, and computational analysis could determine the favorability of such forms. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. usf.edu These simulations can provide a detailed understanding of the conformational flexibility and dynamics of a molecule in different environments. nih.gov

When a molecule like this compound binds to a protein, MD simulations can be used to assess the stability of the resulting complex. researchgate.netnih.govresearchgate.net By simulating the complex over a period of time, researchers can observe the interactions between the ligand and the protein's amino acid residues. nih.gov Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the complex. researchgate.net

Table 2: Illustrative MD Simulation Parameters for Protein-Ligand Complex Stability Note: This table presents typical parameters that would be analyzed in an MD simulation study of a protein-ligand complex.

Parameter Description Typical Value for a Stable Complex
RMSD of Ligand Measures the average deviation of the ligand's position from a reference structure. < 2 Å
RMSF of Protein Residues Measures the fluctuation of individual amino acid residues around their average positions. Low fluctuations in the binding site
Hydrogen Bonds The number of hydrogen bonds maintained between the ligand and protein over time. Consistent number of key H-bonds

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or the structure of the target protein's binding site. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govmdpi.com This allows for the rapid identification of other molecules that have the same essential features and are therefore likely to bind to the same target. nih.gov For this compound, a pharmacophore model could be constructed based on its key chemical features, such as hydrogen bond donors and acceptors, and hydrophobic regions. This model could then be used in virtual screening campaigns to discover new molecules with similar potential biological activity. researchgate.net

Preclinical Efficacy Investigations of 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine in Vitro and Non Human in Vivo Models

In Vitro Functional Assays for Receptor Activation

To understand the mechanism of action of a compound like 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine at a molecular level, its ability to activate specific receptors would be investigated using in vitro functional assays. These assays are crucial for determining the potency and efficacy of a compound at its target.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are a common method to quantify receptor activation. In this technique, cells are genetically engineered to express a specific receptor of interest. These cells also contain a reporter gene (such as luciferase or β-galactosidase) linked to a promoter that is activated by the signaling pathway of the receptor. When the compound binds to and activates the receptor, it triggers a downstream signaling cascade, leading to the expression of the reporter gene. The resulting signal, which is often light or a color change, can be measured to determine the extent of receptor activation. This allows researchers to determine the concentration-response relationship of the compound.

High-Throughput Screening for Potent Analogues

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity. If this compound were to show promising activity, HTS could be employed to screen a library of its structural analogues. The goal would be to identify analogues with improved potency, selectivity, or other desirable pharmacological properties. These screens often utilize miniaturized versions of in vitro assays, such as the cell-based reporter gene assays mentioned above, to quickly and efficiently test thousands of compounds.

In Vivo Behavioral Pharmacology in Non-Human Animal Models

Following in vitro characterization, the effects of this compound would be studied in non-human animal models to understand its behavioral effects. These studies are essential for predicting potential therapeutic effects in humans.

Assessment of Locomotor Activity and Exploratory Behavior

The impact of the compound on general activity levels and exploratory behavior would be assessed using tests such as the open field test. In this paradigm, an animal, typically a rodent, is placed in a novel, open arena, and its movements are tracked automatically. Parameters such as the total distance traveled, the speed of movement, and the time spent in the center versus the periphery of the arena are measured. These data can indicate whether a compound has stimulant, sedative, or anxiolytic-like effects.

Cognitive Function Assessments (e.g., learning and memory paradigms)

To evaluate the effects of the compound on cognitive function, various learning and memory paradigms would be employed. For example, the Morris water maze or the radial arm maze are commonly used to assess spatial learning and memory in rodents. Other tests, such as the novel object recognition task, can be used to evaluate non-spatial memory. Performance in these tasks can indicate whether the compound enhances or impairs cognitive processes.

Affective State Modulation Studies

To investigate the potential of the compound to modulate affective states, such as anxiety and depression, specific behavioral tests would be conducted. The elevated plus maze and the light-dark box test are widely used to assess anxiety-like behavior in rodents. The forced swim test and the tail suspension test are common models used to screen for antidepressant-like activity. The behavior of the animals in these tests can provide insights into the compound's potential as a treatment for mood disorders.

Electrophysiological Recordings in Preclinical Brain Slices

No studies were found that investigated the effects of this compound on neuronal activity in preclinical brain slice preparations. There is no available data on its impact on synaptic transmission, neuronal excitability, or long-term potentiation.

Mechanistic Studies in Tissue and Organotypic Slice Cultures

No mechanistic studies for this compound using tissue or organotypic slice cultures have been published. Research into its mode of action, cellular targets, or effects on neural circuits in these ex vivo models has not been reported in the available scientific literature.

Pharmacokinetic and Metabolic Fate Studies of 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine Preclinical, Non Human Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

No data available.

In Vitro Metabolic Stability (e.g., microsome, hepatocyte stability)

No data available.

Plasma Protein Binding

No data available.

Blood-Brain Barrier Permeability Assessment (e.g., in vitro models, in vivo microdialysis)

No data available.

Identification and Characterization of Major Metabolites

No data available.

Enzymatic Pathways Involved (e.g., Cytochrome P450 interactions)

No data available.

Metabolite Activity Profiling

No data available.

Excretion Routes and Mass Balance Studies (non-human models)

Detailed research findings and data tables concerning the excretion routes and mass balance of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine in preclinical, non-human models are not available in published scientific literature.

Chemical Biology and Tool Compound Applications of 1 3 Methoxy 4 Pentyloxy Phenyl Ethan 1 Amine

Development as a Pharmacological Probe for GPR88 and Related Receptors

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in signal transduction and are significant targets for drug development. The orphan GPCR, GPR88, is predominantly expressed in the striatum and has been implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. nih.gov The development of selective pharmacological probes is essential to unravel the complex biology of GPR88 and validate its therapeutic potential.

While direct studies on 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine as a GPR88 probe are not extensively documented, its structural motifs are present in known GPR88 modulators. The development of a potent and selective GPR88 agonist, RTI-13951-33, highlights the importance of the phenethylamine (B48288) scaffold in achieving high affinity and functional activity at this receptor. nih.govnih.gov The design of such probes involves iterative rounds of chemical synthesis and pharmacological testing to optimize potency, selectivity, and pharmacokinetic properties.

The utility of a compound like this compound as a pharmacological probe would be evaluated based on its ability to selectively bind to and modulate the activity of GPR88. Key parameters in this evaluation include its binding affinity (Kd or Ki) and its functional efficacy (EC50 or IC50) in cellular assays, such as cAMP accumulation or MAPK activation assays. researchgate.netpurdue.edu A well-characterized probe would enable researchers to investigate the physiological roles of GPR88 in both in vitro and in vivo models. For instance, the GPR88 agonist RTI-13951-33 has been shown to reduce alcohol drinking and seeking behaviors in mice, providing valuable insights into the role of GPR88 in addiction. researchgate.net

CompoundScaffoldBinding Affinity (Kd, nM)Functional Potency (EC50, nM)Key Application
RTI-13951-332-AMPP derivative85-In vivo studies of GPR88 function in addiction models. researchgate.net
Hypothetical ProbePhenethylamineData not availableData not availablePotential for GPR88 target validation and pathway analysis.

Design and Synthesis of Radiolabeled Ligands for Imaging Studies

Radiolabeled ligands are indispensable tools for in vitro binding assays and in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of target receptors in the living brain, providing critical information on receptor distribution, density, and occupancy by drug candidates.

The synthesis of a radiolabeled version of this compound would involve the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. nih.gov The choice of radionuclide and the position of labeling are critical considerations to ensure that the radioligand retains high affinity and selectivity for the target receptor and possesses suitable pharmacokinetic properties for imaging. For example, the development of [³H]RTI-33, a tritiated version of the GPR88 agonist, has enabled detailed in vitro characterization of GPR88 binding sites. nih.govrti.org

For PET imaging, a derivative of this compound could be labeled with ¹¹C or ¹⁸F. The synthesis of such a radiotracer would require a suitable precursor and a rapid radiolabeling method. For instance, ¹¹C-labeling could be achieved via methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net Alternatively, ¹⁸F-labeling could be accomplished through nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. mdpi.com The resulting radiotracer would then undergo rigorous evaluation, including in vitro autoradiography to confirm specific binding to the target region and in vivo PET imaging in animal models to assess its brain uptake and target engagement. researchgate.netbiorxiv.org

RadioligandRadionuclideSpecific Activity (Ci/mmol)Application
[³H]RTI-33³H83.4 nih.govrti.orgIn vitro radioligand binding assays for GPR88. nih.govrti.org
Hypothetical [¹¹C]Probe¹¹CData not availablePotential for in vivo PET imaging of GPR88.
Hypothetical [¹⁸F]Probe¹⁸FData not availablePotential for in vivo PET imaging with longer half-life.

Utility in High-Throughput Screening Libraries for Novel Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target or in a phenotypic assay. nih.govthermofisher.com Compound libraries for HTS are designed to be structurally diverse to maximize the chances of identifying novel "hits" that can be further optimized into lead compounds. ku.edu

A compound like this compound, with its drug-like properties, could be a valuable component of an HTS library. Its inclusion would contribute to the chemical diversity of the library and increase the potential for identifying modulators of various biological targets. Phenotypic screening, in particular, has gained prominence as it allows for the discovery of compounds that produce a desired physiological effect in cells or organisms without a priori knowledge of the molecular target. enamine.net

In a phenotypic screen, a library containing this compound could be tested for its ability to modulate a specific cellular phenotype, such as cell viability, proliferation, or the expression of a particular biomarker. Hits from such a screen would then be subjected to target deconvolution studies to identify their molecular mechanism of action. The structural information from these hits can guide the design of focused libraries for further structure-activity relationship (SAR) studies.

Applications in Chemo-proteomics and Target Deconvolution Studies

Chemo-proteomics is a powerful approach that utilizes chemical probes to identify and characterize protein targets in complex biological systems. This methodology is particularly useful for the deconvolution of targets identified in phenotypic screens. A derivative of this compound could be functionalized with a reactive group and a reporter tag to create a chemical probe for chemo-proteomic studies.

The design of such a probe would involve the incorporation of a "clickable" handle, such as an alkyne or azide group, which allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via click chemistry. This functionalized probe would be incubated with cells or cell lysates, and upon binding to its target protein(s), the reporter tag would be attached. The labeled proteins can then be enriched (e.g., using streptavidin beads for biotin-tagged probes) and identified by mass spectrometry. This approach, often referred to as affinity-based protein profiling (ABPP), can provide a comprehensive view of the protein interaction landscape of the probe.

Covalently Binding Probes and Photoaffinity Labeling

To overcome the challenges associated with transient or low-affinity interactions, covalently binding probes and photoaffinity labeling techniques have been developed. These methods enable the formation of a stable, covalent bond between the probe and its target protein, facilitating target identification and characterization. nih.gov

A derivative of this compound could be modified to incorporate a photoreactive group, such as a diazirine, an aryl azide, or a benzophenone. enamine.net Upon irradiation with UV light, these groups form highly reactive intermediates that can covalently crosslink to nearby amino acid residues of the binding protein. nih.gov The resulting covalent adduct can then be detected and identified using proteomic techniques.

Photoaffinity labeling (PAL) is a versatile strategy that has been successfully applied to identify the targets of a wide range of small molecules. nih.gov The design of a photoaffinity probe based on this compound would also typically include a reporter tag for enrichment and detection. This approach would be invaluable for definitively identifying the direct binding partners of this chemical scaffold and for mapping the ligand-binding site on the target protein.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Hypotheses based on GPR88 Modulation

Modulation of GPR88 activity presents a promising avenue for the treatment of various central nervous system (CNS) disorders. nih.gov Preclinical studies have implicated GPR88 in a range of neurological and psychiatric conditions, forming the basis for several therapeutic hypotheses.

Key Therapeutic Hypotheses:

Schizophrenia: GPR88's role in regulating striatal function suggests its potential as a target for treating schizophrenia. nih.gov

Parkinson's Disease: The high expression of GPR88 in the basal ganglia, a brain region critically affected in Parkinson's disease, points to its potential as a therapeutic target for motor symptoms.

Anxiety and Depression: GPR88's influence on mood and emotional processing suggests that its modulation could offer novel treatments for anxiety and depressive disorders.

Substance Use Disorders: Research has shown that GPR88 agonists can reduce alcohol intake in preclinical models, indicating a potential therapeutic role in addiction. nih.gov

Further preclinical research will focus on validating these hypotheses using animal models of these disorders.

Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles

The development of next-generation analogues of 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine is a key step towards clinical translation. The goal is to optimize the compound's pharmacokinetic and pharmacodynamic properties.

Strategies for Analogue Design:

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the chemical structure of the parent compound will be made to understand how these changes affect its potency, selectivity, and metabolic stability. For example, replacing the amine group with hydroxyl, ester, or amide groups has been explored in related analogues. nih.gov

Improving Brain Penetration: For CNS targets, the ability of a compound to cross the blood-brain barrier is critical. Modifications to the lipophilicity and other physicochemical properties of the molecule will be explored to enhance brain exposure.

Enhancing Metabolic Stability: Introducing chemical modifications that block common metabolic pathways can increase the half-life of the compound, potentially leading to less frequent dosing.

A new series of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives, structurally related to known GPR88 agonists, have been designed and evaluated for their activity. nih.govresearchgate.net

Combination Pharmacological Approaches in Preclinical Models

Investigating the effects of this compound in combination with existing therapeutic agents could reveal synergistic or additive effects, potentially leading to more effective treatment strategies with lower doses and fewer side effects.

Potential Combination Therapies:

Disease AreaCombination with GPR88 AgonistRationale
Parkinson's Disease Levodopa or dopamine (B1211576) agonistsTo potentially enhance motor symptom control and reduce levodopa-induced dyskinesias.
Schizophrenia Antipsychotic medicationsTo target different symptom domains (e.g., negative symptoms and cognitive deficits) that are not adequately addressed by current treatments.
Substance Use Disorders Naltrexone or acamprosateTo potentially offer a multi-pronged approach to reducing cravings and relapse rates.

Preclinical studies in relevant animal models will be essential to evaluate the efficacy and safety of these combination approaches.

Advanced Computational Design and Artificial Intelligence in Drug Discovery for this Compound Class

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and optimization of GPR88 modulators.

Applications of Computational Approaches:

Homology Modeling: In the absence of an experimentally determined structure of GPR88, homology modeling can be used to build a 3D model of the receptor based on the structures of related GPCRs. This model can then be used for virtual screening and ligand docking.

Virtual Screening: Large chemical libraries can be computationally screened to identify new potential GPR88 agonists with diverse chemical scaffolds.

Molecular Dynamics Simulations: These simulations can provide insights into the binding mode of agonists like this compound and help to understand the molecular basis of their activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

AI and Machine Learning: AI algorithms can be trained on existing SAR data to predict the activity of novel compounds, accelerating the optimization process. nih.govresearchgate.net

Development of Preclinical Biomarkers for Compound Activity

To facilitate the translation of preclinical findings to the clinic, it is crucial to develop reliable biomarkers that can measure the engagement of GPR88 by its agonists and the downstream biological effects.

Potential Preclinical Biomarkers:

Pharmacodynamic Biomarkers:

cAMP Levels: Since GPR88 couples to Gαi/o proteins to inhibit adenylyl cyclase, measuring changes in cyclic AMP (cAMP) levels in response to agonist treatment can serve as a direct measure of target engagement. nih.gov

Neurotransmitter Release: Monitoring the release of neurotransmitters such as dopamine and glutamate in the striatum can provide a functional readout of GPR88 activation.

Translational Biomarkers:

Electroencephalography (EEG): EEG can be used in preclinical models to identify specific brain wave patterns that are altered by GPR88 agonists. These EEG signatures could then potentially be used in early-phase clinical trials to assess target engagement and pharmacodynamic effects in humans.

Positron Emission Tomography (PET) Ligands: The development of a selective PET radioligand for GPR88 would allow for the direct visualization and quantification of receptor occupancy in the brain, both preclinically and clinically.

The development and validation of these biomarkers will be instrumental in de-risking the clinical development of GPR88 modulators.

Q & A

Q. What are the standard synthetic routes for 1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized for yield?

A common approach involves the Ullmann condensation reaction between 3-methoxy-4-hydroxyphenethylamine and pentyl bromide under basic conditions (e.g., K₂CO₃) with a copper(I) iodide catalyst in a polar aprotic solvent like DMF. Optimization includes:

  • Temperature : Elevated temperatures (~120°C) enhance reaction rates but may require inert atmosphere control to prevent oxidation.
  • Catalyst loading : 10-15 mol% CuI improves coupling efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Yield can be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).
    Crystallographic validation (e.g., X-ray diffraction) confirms structural fidelity .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy/pentyloxy groups) and ¹³C NMR (distinct signals for carbonyl/amine groups) verify functional groups and substitution patterns.
  • X-ray Crystallography : SHELX software resolves 3D molecular geometry, bond angles, and packing interactions. For example, a related compound (1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone) was structurally validated using this method .
  • Mass Spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., [M+H]⁺ peak at m/z 280.1912 for C₁₄H₂₂NO₃⁺) .

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?

  • Functional Selection : Hybrid density functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3) improve accuracy in predicting NMR chemical shifts .
  • Basis Sets : Use triple-zeta basis sets (e.g., 6-311++G(d,p)) for better electron correlation modeling.
  • Validation : Compare computational results (Gaussian 16 or ORCA) with experimental data. If discrepancies persist, cross-check with alternative functionals (e.g., ωB97X-D) or solvent models (PCM for DMSO/CDCl₃) .

Q. What strategies are effective in studying the compound’s interactions with biological targets (e.g., enzymes) using computational docking?

  • Receptor Flexibility : AutoDock4 allows side-chain flexibility in binding pockets. For example, simulate interactions with γ-secretase by docking into its active site using Lamarckian genetic algorithms.
  • Validation : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding pose stability. Compare results with experimental IC₅₀ values or mutagenesis data.
  • Scoring Functions : Use the AMBER force field for energy minimization post-docking to refine binding affinities .

Q. How can structural ambiguities arising from crystallographic data (e.g., disordered pentyloxy chains) be addressed?

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data at low temperature (100 K) to reduce thermal motion artifacts.
  • Refinement : Apply SHELXL constraints for disordered regions. Use the SQUEEZE method (PLATON) to model solvent-accessible voids.
  • Cross-Validation : Compare with DFT-optimized geometries to identify plausible conformers .

Q. What methodologies are recommended for analyzing the compound’s electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies?

  • DFT Calculations : Use the B3LYP functional with the 6-31G(d) basis set to compute frontier molecular orbitals. For accurate bandgap predictions, include solvent effects via the COSMO model.
  • Correlation Analysis : Compare HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to assess electron-donating/withdrawing effects of substituents .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting results in reaction yields reported across studies (e.g., 40% vs. 65%)?

  • Parameter Screening : Systematically vary reaction parameters (solvent polarity, catalyst type) using design-of-experiment (DoE) software (e.g., JMP).
  • Side-Reaction Identification : Use LC-MS to detect byproducts (e.g., dealkylated intermediates) that may reduce yield.
  • Reproducibility : Validate protocols with independent replicates and report detailed procedural metadata (e.g., stirring rate, purity of reagents).

Q. What steps should be taken if computational docking predicts strong binding, but in vitro assays show weak activity?

  • Conformational Sampling : Increase docking iterations (e.g., 100 runs per ligand) to explore alternative binding poses.
  • Solvent Effects : Re-dock with explicit water molecules or use MD simulations to account for solvation entropy.
  • Experimental Reassessment : Verify assay conditions (e.g., pH, temperature) and test for competitive inhibition via SPR or ITC .

Methodological Resources

  • Crystallography : SHELX , Olex2 for structure solution.
  • Computational Chemistry : Gaussian 16 (DFT), AutoDock4 , GROMACS (MD).
  • Spectral Analysis : MestReNova (NMR), OpenChrom (GC-MS).

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Feasible Synthetic Routes

Reactant of Route 1
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1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine
Reactant of Route 2
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1-[3-Methoxy-4-(pentyloxy)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.